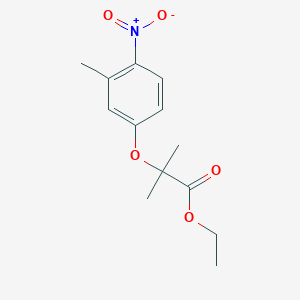
ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate, also known as methyl parathion, is an organophosphorus insecticide widely used in agriculture and pest control. It is a colorless to brownish-yellow liquid with a characteristic odor and is highly toxic to humans and animals.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate involves inhibition of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This results in an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately causing paralysis and death.
Biochemical and Physiological Effects
Ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate has been shown to have a range of biochemical and physiological effects on various biological systems. It has been found to cause oxidative stress, inflammation, and DNA damage in cells. It has also been shown to affect the immune system, causing immunosuppression and increased susceptibility to infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate in lab experiments include its high potency and specificity for inhibiting acetylcholinesterase, making it a useful tool for studying the effects of organophosphorus compounds on the nervous system. However, its high toxicity also poses a risk to researchers and requires careful handling and disposal.
Direcciones Futuras
For research on ethyl 2-ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate-2-(3-ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate include investigating its effects on other biological systems beyond the nervous system and immune system. There is also a need for further research on the mechanisms of toxicity and potential ways to mitigate its harmful effects. Additionally, research on alternative insecticides and pest control methods may help reduce the reliance on ethyl 2-ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate-2-(3-ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate and other harmful chemicals in agriculture and pest control.
Métodos De Síntesis
Ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate can be synthesized by the reaction of 4-nitro-m-cresol with chloroacetic acid and then with ethyl alcohol. The reaction is catalyzed by sulfuric acid and heated to reflux. The resulting product is then purified by distillation to obtain the final product.
Aplicaciones Científicas De Investigación
Ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate is widely used in scientific research as a tool to study the effects of organophosphorus compounds on various biological systems. It has been used to investigate the biochemical and physiological effects of organophosphorus compounds on the nervous system, immune system, and other organs.
Propiedades
IUPAC Name |
ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-5-18-12(15)13(3,4)19-10-6-7-11(14(16)17)9(2)8-10/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJOEMNXIBNMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6033564.png)
![6-[4-(cyclopentyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B6033566.png)
![6-fluoro-3-[2-(2-hydroxyethoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B6033567.png)
![6-(3-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6033568.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B6033575.png)
![ethyl [1-({[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6033583.png)
![ethyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6033590.png)
![3-methoxy-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6033598.png)
![4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6033605.png)
![3-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B6033618.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6033623.png)
![2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate](/img/structure/B6033627.png)
![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine](/img/structure/B6033629.png)
![N-(4-ethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033639.png)